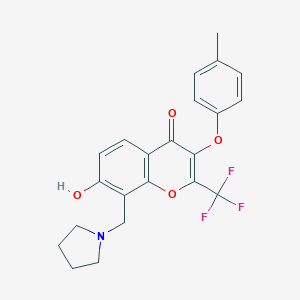
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of flavones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have potential therapeutic applications in various diseases. Research has shown that this compound exhibits anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. It also inhibits the activity of PI3K/Akt and MAPK signaling pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It also inhibits the expression of iNOS and COX-2, which are enzymes involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its diverse biological activities. This compound can be used to study various diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the directions is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, research can be conducted to identify the molecular targets of this compound and elucidate its mechanism of action in various diseases. Finally, the development of novel analogs of this compound with improved solubility and bioavailability can be explored.
Méthodes De Synthèse
The synthesis of 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the reaction of 3-(4-methylphenoxy)benzaldehyde with 8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)chromen-4-one in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Propriétés
Formule moléculaire |
C22H20F3NO4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-methylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C22H20F3NO4/c1-13-4-6-14(7-5-13)29-20-18(28)15-8-9-17(27)16(12-26-10-2-3-11-26)19(15)30-21(20)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 |
Clé InChI |
HAFVKGSMTVKXDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)


![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285032.png)
![2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
![2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285035.png)
![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
